molecular formula C7H5BrF3NO B2725651 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one CAS No. 1600222-11-4

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B2725651
CAS No.: 1600222-11-4
M. Wt: 256.022
InChI Key: FYQZWEVUPYIYFD-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the third position and a trifluoroethyl group at the first position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the trifluoroethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the desired position. The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.

    3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-4(1H)-one: Similar structure but with the bromine atom at the fourth position.

Uniqueness

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine and trifluoroethyl groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQZWEVUPYIYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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